2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride
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Overview
Description
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride is an organic compound with the molecular formula C24H39ClO2. This compound is known for its unique structure, which includes a phenoxy group substituted with two 2-methylbutan-2-yl groups and an octanoyl chloride moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Anhydrous, room temperature to reflux
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride involves the acylation of nucleophilic sites on target molecules. The acyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. This modification can alter the properties and functions of the target molecules, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride: Similar structure but with a propanoyl chloride group instead of an octanoyl chloride group.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetic acid: Contains an acetic acid group instead of an acyl chloride group.
Bis[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite: Contains a phosphite group instead of an acyl chloride group.
Uniqueness
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride is unique due to its specific combination of a phenoxy group substituted with two 2-methylbutan-2-yl groups and an octanoyl chloride moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
99346-58-4 |
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Molecular Formula |
C24H39ClO2 |
Molecular Weight |
395.0 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride |
InChI |
InChI=1S/C24H39ClO2/c1-8-11-12-13-14-21(22(25)26)27-20-16-15-18(23(4,5)9-2)17-19(20)24(6,7)10-3/h15-17,21H,8-14H2,1-7H3 |
InChI Key |
DOLQSVPDGHEKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
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